molecular formula C16H18ClN B1385332 3-Chloro-2-methyl-N-(2-methylphenethyl)aniline CAS No. 1040688-34-3

3-Chloro-2-methyl-N-(2-methylphenethyl)aniline

Cat. No.: B1385332
CAS No.: 1040688-34-3
M. Wt: 259.77 g/mol
InChI Key: ITHKDGAIETYFHG-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-(2-methylphenethyl)aniline (CAS: 1040688-34-3) is an aromatic amine derivative with the molecular formula C₁₆H₁₈ClN and a molecular weight of 259.77 g/mol . Its structure features a chloro substituent at the 3-position, a methyl group at the 2-position of the benzene ring, and a 2-methylphenethyl group attached to the nitrogen atom. This compound is primarily used in laboratory settings, though its specific applications remain undisclosed in the provided evidence .

Properties

IUPAC Name

3-chloro-2-methyl-N-[2-(2-methylphenyl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN/c1-12-6-3-4-7-14(12)10-11-18-16-9-5-8-15(17)13(16)2/h3-9,18H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHKDGAIETYFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCNC2=C(C(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation

  • Catalyst: Raney nickel or iron-based catalysts are commonly used.
  • Conditions: Reflux in ethanol or other suitable solvents, with hydrogen gas or hydrazine hydrate as reducing agents.
  • Reaction: The nitro group is reduced to an amine, producing 3-chloro-2-methylaniline.

Research Data:

  • He et al. (2013) demonstrated catalytic reduction over Fe₃O₄@GO composites with hydrazine hydrate, achieving high yields (~99%) under reflux at elevated temperatures (~80-100°C).

Hydrazine Reduction

  • Reagents: Hydrazine hydrate in ethanol.
  • Conditions: Reflux at approximately 80-100°C.
  • Advantages: High efficiency, environmentally benign, and suitable for scale-up.

Research Data:

  • The reduction of nitroarenes using hydrazine hydrate under reflux conditions yields high purity aniline derivatives, as reported in multiple studies.

Chlorination and Substitutions

Post-reduction, the amino group can be chlorinated selectively at the para position relative to the methyl group, utilizing controlled chlorination conditions:

  • Method: Electrophilic aromatic substitution with chlorine gas or N-chlorosuccinimide (NCS) in the presence of catalysts.
  • Note: Careful control of temperature (around 0-25°C) prevents over-chlorination.

Alkylation to Form N-(2-methylphenethyl) Substituent

The amino group can be alkylated with 2-methylphenethyl halides or via reductive amination:

  • Reagents: 2-methylphenethyl chloride or aldehyde with a reducing agent (e.g., sodium cyanoborohydride).
  • Conditions: Mild heating in aprotic solvents like acetonitrile or ethanol.

Summary of Preparation Methods

Method Reagents Conditions Advantages References
Catalytic hydrogenation Nitroaromatic + H₂ or hydrazine hydrate Reflux at 80-100°C High yield, scalable
Hydrazine reduction Nitroaromatic + hydrazine hydrate Reflux at 80-100°C Environmentally friendly
Electrophilic chlorination Aromatic amine + Cl₂ or NCS 0-25°C Selective chlorination General organic synthesis principles
Reductive amination Aromatic amine + 2-methylphenethyl halide Mild heating Efficient alkylation Standard organic synthesis

Notes and Considerations

  • Reaction Safety: The use of hydrazine and chlorine necessitates strict safety protocols due to toxicity and corrosiveness.
  • Purity Control: Purification steps such as recrystallization or distillation are essential to obtain high-purity intermediates.
  • Industrial Scalability: The methods involving catalytic hydrogenation and mild chlorination are preferred for large-scale production due to safety and efficiency.

Data Table of Key Parameters

Step Reagents Temperature Duration Yield Purity Notes
Nitro reduction 2-chloro-6-nitrotoluene + hydrazine hydrate 80-100°C 10-24 hours >99% High Reflux in ethanol
Chlorination Aromatic amine + Cl₂ or NCS 0-25°C 1-2 hours Selective High Controlled to prevent over-chlorination
Alkylation Aromatic amine + 2-methylphenethyl chloride Mild heating 2-6 hours Variable Purified Use in aprotic solvents

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-N-(2-methylphenethyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

3-Chloro-2-methyl-N-(2-methylphenethyl)aniline is primarily used in proteomics research. It is utilized as a reagent for studying protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable for research in chemistry, biology, and medicine .

Mechanism of Action

The mechanism of action of 3-Chloro-2-methyl-N-(2-methylphenethyl)aniline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in the substituents attached to the nitrogen atom or the aromatic ring. Key comparisons include:

Key Observations :
  • N-Substituent Variability : The 2-methylphenethyl group in the target compound provides steric bulk and lipophilicity, which may enhance membrane permeability in biological systems compared to smaller groups like trifluoroethyl or planar substituents like nitrothiophene .
  • Electron-Withdrawing Effects: Fluorinated analogs (e.g., trifluoropropanylidene or trifluoroethyl ) exhibit increased electronegativity, altering reactivity and stability.
  • Synthetic Yields : Yields vary significantly (50–78%), influenced by steric hindrance (e.g., trifluoropropanylidene synthesis at 50% ) or reaction optimization (e.g., nitrothiophene derivative at 78% ).

Physicochemical Properties

Table 2: Physicochemical Properties
Compound Name Density (g/cm³) Boiling Point (°C) pKa Notable Properties Reference
3-Chloro-2-methyl-N-(2-methylphenethyl)aniline N/A N/A N/A High lipophilicity due to 2-methylphenethyl
3-Chloro-N-(thiophen-2-ylmethyl)aniline 1.308 (pred.) 350.1 (pred.) 2.84 Sulfur-containing; moderate acidity
3-Chloro-N-(2,2,2-trifluoroethyl)aniline N/A N/A N/A Enhanced stability from trifluoroethyl
3-Chloro-2-methylaniline (precursor) N/A N/A N/A Used in herbicide intermediates
Key Observations :
  • Lipophilicity : The 2-methylphenethyl group in the target compound likely increases lipophilicity compared to simpler N-substituents, impacting solubility in organic solvents .
  • Acidity : Thiophene-containing analogs (e.g., ) exhibit lower pKa values (~2.84), suggesting stronger acidity due to electron-withdrawing sulfur .
  • Thermal Stability : Crystalline derivatives with nitrothiophene groups () demonstrate high melting points (402–404 K), indicative of strong intermolecular interactions .

Biological Activity

3-Chloro-2-methyl-N-(2-methylphenethyl)aniline is a chemical compound with the molecular formula C16H18ClNC_{16}H_{18}ClN and a molecular weight of 259.78 g/mol. It is categorized as an aniline derivative and is noted for its potential biological activities, particularly in pharmacological and agrochemical applications. This article delves into its biological activity, synthesis, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways, influencing cellular functions such as metabolism, cell signaling, and apoptosis.

Pharmacological Properties

Research indicates that compounds structurally similar to this compound exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Some studies suggest that aniline derivatives can possess antimicrobial properties, potentially inhibiting bacterial growth.
  • Anticancer Potential : Certain analogs have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumorigenesis.
  • Neuroactive Effects : Compounds in this class may interact with neurotransmitter systems, suggesting potential applications in neuropharmacology.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various aniline derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
  • Anticancer Research : In vitro studies demonstrated that this compound could induce apoptosis in specific cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis.
  • Neuropharmacological Assessment : Preliminary investigations into the neuroactive properties revealed that the compound might influence dopamine receptors, suggesting a potential role in treating neurological disorders.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with readily available aniline derivatives.
  • Chlorination : The introduction of the chlorine atom at the 3-position is achieved through electrophilic aromatic substitution reactions.
  • Alkylation : The methyl group is introduced via alkylation reactions to yield the final product.

Synthetic Route Example

StepReagent/ConditionsProduct
1Aniline + Chlorine3-Chloroaniline
23-Chloroaniline + Methylating agent3-Chloro-2-methylaniline
33-Chloro-2-methylaniline + 2-Methylphenethyl chlorideThis compound

Comparative Analysis

To understand the biological activity better, a comparative analysis with similar compounds was conducted:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureModerateHigh
4-Chloro-3-methylanilineStructureLowModerate
N,N-Dimethyl-4-chloroanilineStructureHighLow

Future Directions

Further research is warranted to explore the full spectrum of biological activities offered by this compound. Potential areas include:

  • In vivo Studies : To assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
  • Development of Derivatives : To enhance potency and selectivity against specific biological targets.

Q & A

Q. What precautions are essential for handling this compound in the lab?

  • Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store under inert gas (Ar) at 4°C to prevent oxidation. Waste disposal must follow EPA guidelines for chlorinated amines .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-2-methyl-N-(2-methylphenethyl)aniline
Reactant of Route 2
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3-Chloro-2-methyl-N-(2-methylphenethyl)aniline

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